![molecular formula C20H18N4O3 B2786946 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine CAS No. 352225-04-8](/img/structure/B2786946.png)
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by this compound has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
作用机制
The mechanism of action of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine, which is an enzyme involved in DNA repair. When DNA is damaged, 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine is activated and recruits other proteins to repair the damage. However, in cancer cells, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine leads to the accumulation of DNA damage, which can cause cell death. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine reduces the activation of inflammatory pathways and oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine are primarily related to its inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine. In cancer cells, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine leads to the accumulation of DNA damage, which can cause cell death. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine reduces the activation of inflammatory pathways and oxidative stress, leading to neuroprotection. However, the compound may also have off-target effects on other enzymes and pathways, which may have unintended consequences.
实验室实验的优点和局限性
One advantage of using 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments is its potent inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine, which allows for the study of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine-dependent pathways and processes. However, the compound may also have off-target effects on other enzymes and pathways, which may complicate the interpretation of results. Additionally, the compound may have limited solubility or stability in certain experimental conditions, which may affect its efficacy.
未来方向
There are several future directions for the study of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine. One direction is the development of more potent and selective 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine inhibitors, which may have improved efficacy and reduced off-target effects. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Finally, the compound's mechanism of action and off-target effects may be further elucidated through structural and biochemical studies.
合成方法
The synthesis of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-(4-nitrophenyl)-3-methyl-1,2-pyrazolidine-5-one. This intermediate is then reacted with benzaldehyde to form 4-(4-nitrophenyl)-6-phenyl-2-pyrimidinone. Finally, the pyrimidinone is reacted with morpholine in the presence of a base to form the target compound.
科学研究应用
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. In cancer, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine by this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy, leading to improved outcomes for patients. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
属性
IUPAC Name |
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-24(26)17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)21-20(22-19)23-10-12-27-13-11-23/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVARUSYWJYGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

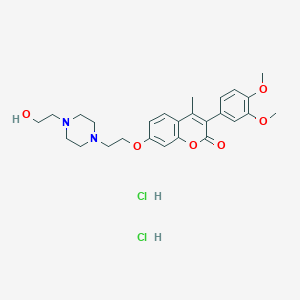
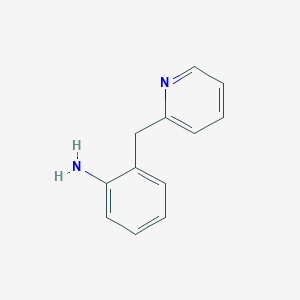
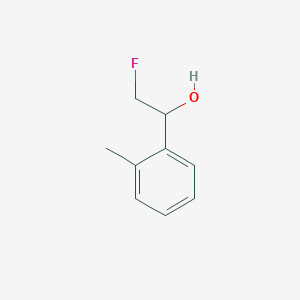
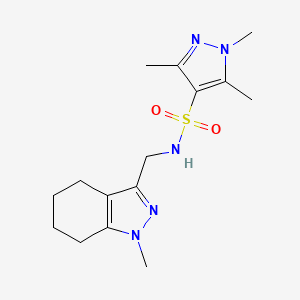
![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)

![N-(tert-butyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786870.png)
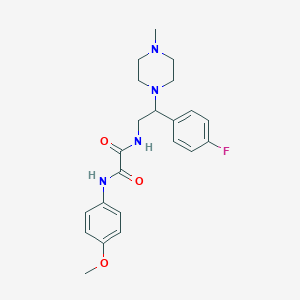
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2786874.png)
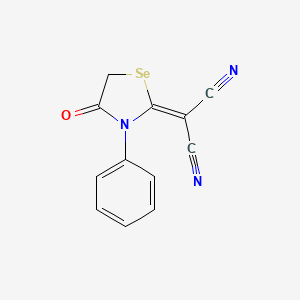
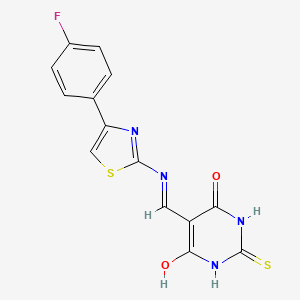
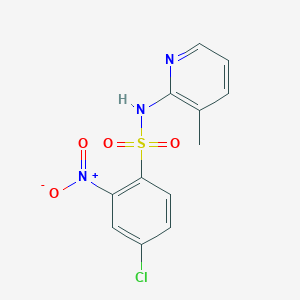

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2786886.png)